4-Naphthalen-1-yl-4-oxo-butyricacid
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Overview
Description
4-Naphthalen-1-yl-4-oxo-butyric acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a butyric acid moiety with a ketone functional group at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid typically involves the reaction of naphthalene derivatives with butyric acid derivatives under controlled conditions . One common method includes the Friedel-Crafts acylation of naphthalene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows:
[ \text{C10H8} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{C14H12O3} ]
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-1-yl-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Naphthalen-1-yl-4-oxo-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Naphthalen-1-yl-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Naphthalen-1-yl-butyric acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
4-Phenyl-4-oxo-butyric acid: Contains a phenyl group instead of a naphthalene ring, resulting in different chemical properties and reactivity.
Uniqueness
4-Naphthalen-1-yl-4-oxo-butyric acid is unique due to its combination of a naphthalene ring and a ketone functional group, which imparts specific chemical reactivity and biological activity . This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
101329-54-8 |
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Molecular Formula |
C40H36Cl2N8O2 |
Molecular Weight |
731.7 g/mol |
IUPAC Name |
2-[4-[4-(3,5-diphenyl-1H-tetrazol-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyl-1H-tetrazole;dihydrochloride |
InChI |
InChI=1S/C40H34N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3,(H,41,43)(H,42,44);2*1H |
InChI Key |
RCEHREKDVGHYAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl |
Origin of Product |
United States |
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